N-Substituent Pharmacophore Divergence from PPARβ/δ Ligands
The target compound bears a 4-(furan-3-yl)benzyl group, which is structurally and electronically distinct from the 2-methoxy-4-(arylamino)phenyl motif conserved across the PPARβ/δ-active series (GSK0660, ST247, PT-S58). This divergence eliminates the internal hydrogen-bond donor (NH) and the electron-donating methoxy group that are critical for PPARβ/δ ligand-binding domain engagement [1]. While no direct target engagement data exist for the target compound, the structural departure predicts loss of PPARβ/δ activity and potential redirection toward alternative targets such as NPP1/NPP3 or carbonic anhydrase isoforms, which are known to accommodate sulfamoyl-containing ligands [2].
| Evidence Dimension | N-Substituent pharmacophore type |
|---|---|
| Target Compound Data | 4-(Furan-3-yl)benzyl (no aniline NH; furan O as sole H-bond acceptor) |
| Comparator Or Baseline | GSK0660: 2-methoxy-4-(phenylamino)phenyl (IC₅₀ PPARβ/δ ~nM); ST247: 4-(hexylamino)-2-methoxyphenyl (IC₅₀ = 93 nM); PT-S58: 4-(tert-butylamino)-2-methoxyphenyl |
| Quantified Difference | Complete pharmacophore class switch; PPARβ/δ activity predicted to be abolished |
| Conditions | Structural comparison based on published SAR; no direct assay comparison available |
Why This Matters
Procurement for PPARβ/δ-related projects is contraindicated; the compound should be evaluated for alternative target classes (NPPs, carbonic anhydrases) where sulfamoyl-phenyl pharmacophores are validated.
- [1] Naruhn S, Toth PM, Dörr S, et al. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties. Mol Pharmacol. 2011;80(5):828-838. doi:10.1124/mol.111.074039 View Source
- [2] Anbar HS, El-Gamal MI, Zaraei SO, et al. Evaluation of sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as inhibitors of nucleotide pyrophosphatases/phosphodiesterases and anticancer agents. Bioorg Chem. 2020;104:104305. doi:10.1016/j.bioorg.2020.104305 View Source
